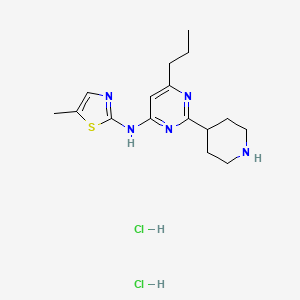
5-methyl-N-(2-(piperidin-4-yl)-6-propylpyrimidin-4-yl)thiazol-2-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-N-(2-(piperidin-4-yl)-6-propylpyrimidin-4-yl)thiazol-2-amine dihydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(2-(piperidin-4-yl)-6-propylpyrimidin-4-yl)thiazol-2-amine dihydrochloride typically involves multiple steps, including the formation of the thiazole ring, the pyrimidine ring, and the piperidine ring. Common synthetic routes may include:
Formation of Thiazole Ring: This can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.
Formation of Pyrimidine Ring: This step may involve the condensation of a β-dicarbonyl compound with a guanidine derivative under reflux conditions.
Formation of Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or through cyclization reactions involving appropriate amine precursors.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-(2-(piperidin-4-yl)-6-propylpyrimidin-4-yl)thiazol-2-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the thiazole or pyrimidine rings using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, acyl chlorides, dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Alkylated or acylated thiazole/pyrimidine derivatives.
Scientific Research Applications
5-methyl-N-(2-(piperidin-4-yl)-6-propylpyrimidin-4-yl)thiazol-2-amine dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 5-methyl-N-(2-(piperidin-4-yl)-6-propylpyrimidin-4-yl)thiazol-2-amine dihydrochloride involves its interaction with specific molecular targets and pathways within the cell. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds containing the thiazole ring, such as thiamine (vitamin B1).
Pyrimidine Derivatives: Compounds containing the pyrimidine ring, such as cytosine, thymine, and uracil.
Piperidine Derivatives: Compounds containing the piperidine ring, such as piperine (an alkaloid found in black pepper).
Uniqueness
5-methyl-N-(2-(piperidin-4-yl)-6-propylpyrimidin-4-yl)thiazol-2-amine dihydrochloride is unique due to its combination of three distinct heterocyclic rings, which imparts specific chemical and biological properties not found in simpler compounds. This unique structure allows for diverse applications and interactions with various molecular targets.
Properties
Molecular Formula |
C16H25Cl2N5S |
|---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
5-methyl-N-(2-piperidin-4-yl-6-propylpyrimidin-4-yl)-1,3-thiazol-2-amine;dihydrochloride |
InChI |
InChI=1S/C16H23N5S.2ClH/c1-3-4-13-9-14(21-16-18-10-11(2)22-16)20-15(19-13)12-5-7-17-8-6-12;;/h9-10,12,17H,3-8H2,1-2H3,(H,18,19,20,21);2*1H |
InChI Key |
XNSSEAWRUFIFIX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=NC(=N1)C2CCNCC2)NC3=NC=C(S3)C.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


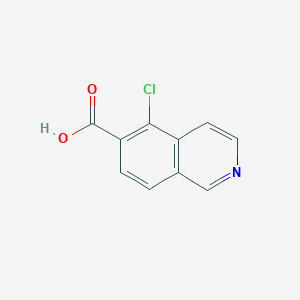
![5-(9H-fluoren-9-ylmethoxycarbonyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B12307542.png)
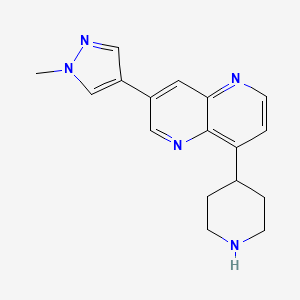
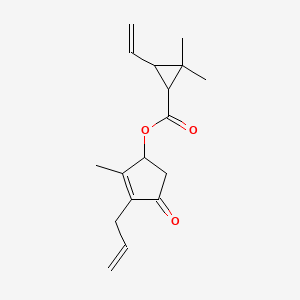
![[(2R,3R,4R,5R)-4-acetyloxy-2-(hydroxymethyl)-5-[2-(2-methylpropanoylimino)-6-oxo-5H-purin-9-yl]oxolan-3-yl] acetate](/img/structure/B12307555.png)

![2,9-Dimethyl-5-[(1-piperidin-4-ylpyrazol-4-yl)amino]-2,4,6,9-tetrazatricyclo[9.4.0.03,8]pentadecan-10-one](/img/structure/B12307567.png)
![rac-(3aR,6aR)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydrocyclopenta[c]pyrrole-3a-carboxylic acid, cis](/img/structure/B12307571.png)
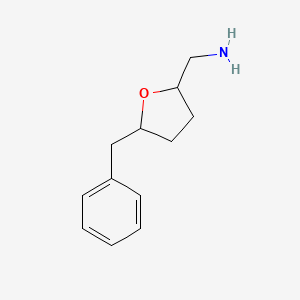

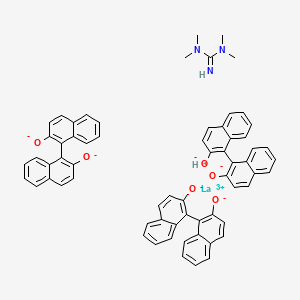
![rac-N-{[(1R,2R,4S)-4-(hydrazinecarbonyl)-2-hydroxycyclopentyl]methyl}acetamide](/img/structure/B12307615.png)
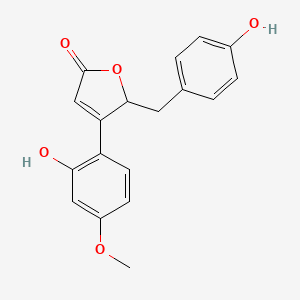
![4-Amino-1-[4-hydroxy-5-(hydroxymethyl)-3-prop-2-enoxyoxolan-2-yl]pyrimidin-2-one](/img/structure/B12307623.png)
